3-(2-Bromo-4-fluorophenoxy)azetidine 3-(2-Bromo-4-fluorophenoxy)azetidine
Brand Name: Vulcanchem
CAS No.: 954225-37-7
VCID: VC2392737
InChI: InChI=1S/C9H9BrFNO/c10-8-3-6(11)1-2-9(8)13-7-4-12-5-7/h1-3,7,12H,4-5H2
SMILES: C1C(CN1)OC2=C(C=C(C=C2)F)Br
Molecular Formula: C9H9BrFNO
Molecular Weight: 246.08 g/mol

3-(2-Bromo-4-fluorophenoxy)azetidine

CAS No.: 954225-37-7

Cat. No.: VC2392737

Molecular Formula: C9H9BrFNO

Molecular Weight: 246.08 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Bromo-4-fluorophenoxy)azetidine - 954225-37-7

Specification

CAS No. 954225-37-7
Molecular Formula C9H9BrFNO
Molecular Weight 246.08 g/mol
IUPAC Name 3-(2-bromo-4-fluorophenoxy)azetidine
Standard InChI InChI=1S/C9H9BrFNO/c10-8-3-6(11)1-2-9(8)13-7-4-12-5-7/h1-3,7,12H,4-5H2
Standard InChI Key FUXVAGGOBMYPDV-UHFFFAOYSA-N
SMILES C1C(CN1)OC2=C(C=C(C=C2)F)Br
Canonical SMILES C1C(CN1)OC2=C(C=C(C=C2)F)Br

Introduction

Chemical Structure and Properties

Structural Features

3-(2-Bromo-4-fluorophenoxy)azetidine consists of a four-membered nitrogen-containing heterocyclic azetidine ring connected to a phenoxy group that bears bromine at the ortho position (C2) and fluorine at the para position (C4). The azetidine ring is particularly notable for its high ring strain due to the four-membered structure, which contributes to the compound's distinctive reactivity patterns.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of 3-(2-Bromo-4-fluorophenoxy)azetidine

PropertyValueSource
CAS Number954225-37-7
Molecular FormulaC₉H₉BrFNO
Molecular Weight246.08 g/mol
IUPAC Name3-(2-bromo-4-fluorophenoxy)azetidine
Standard InChIInChI=1S/C9H9BrFNO/c10-8-3-6(11)1-2-9(8)13-7-4-12-5-7/h1-3,7,12H,4-5H2
Standard InChIKeyFUXVAGGOBMYPDV-UHFFFAOYSA-N
Canonical SMILESC1C(CN1)OC2=C(C=C(C=C2)F)Br
Physical StateSolid (inferred from similar compounds)-

Synthesis Methods

Industrial Production Considerations

For larger-scale production, continuous flow reactors and automated systems might enhance efficiency and yield, mirroring approaches used in the synthesis of related azetidine derivatives. Purification methods such as recrystallization or chromatography would likely be necessary to achieve the desired purity levels.

Chemical Reactivity

Reactivity of the Azetidine Ring

The four-membered azetidine ring in 3-(2-Bromo-4-fluorophenoxy)azetidine possesses inherent strain energy (approximately 24 kcal/mol), which contributes to its unique reactivity profile . Key reactions involving the azetidine moiety may include:

  • Ring-opening reactions with nucleophiles

  • Strain-release transformations

  • Nitrogen-directed functionalization

The compound can potentially undergo ring-opening reactions in the presence of nucleophiles, leading to the formation of various derivatives. These transformations are valuable in diversifying structural scaffolds for medicinal chemistry applications.

Halogen-Related Reactivity

The presence of bromine and fluorine atoms on the phenoxy ring introduces specific reactivity patterns:

Table 2: Potential Reactions Involving Halogen Substituents

Reaction TypeDescriptionPotential Application
Nucleophilic Aromatic SubstitutionDisplacement of bromine by nucleophilesIntroduction of diverse functional groups
Cross-Coupling ReactionsPalladium-catalyzed transformations utilizing the C-Br bondFormation of C-C bonds at the bromine position
Halogen BondingFormation of non-covalent interactions with electron donorsMolecular recognition applications
DehalogenationReplacement of halogens with hydrogen or other groupsModulation of physicochemical properties

Biological Activity

Activity TypeMechanismRelevance to Drug Discovery
AntimicrobialInhibition of bacterial growth mechanismsDevelopment of novel antibiotics
AnticancerPotential inhibition of cancer cell proliferationOncology drug development
NeuroprotectiveModulation of neurological pathwaysTreatment of neurodegenerative disorders
Enzyme InhibitionBinding to specific enzyme active sitesTargeted therapy approaches

The presence of both bromine and fluorine atoms may enhance the compound's metabolic stability and binding affinity to biological targets, potentially contributing to its pharmacological profile.

Structure-Activity Relationship Considerations

The specific arrangement of substituents in 3-(2-Bromo-4-fluorophenoxy)azetidine could significantly influence its biological activity. The ortho-positioned bromine and para-positioned fluorine create a unique electronic and steric environment that may facilitate specific interactions with biological macromolecules.

Studies on similar compounds have highlighted the importance of halogen substitution patterns in determining biological activity. For example, research on 3-fluorophenoxy derivatives has demonstrated significant effects on antimycobacterial activity, suggesting potential directions for investigating the biological properties of 3-(2-Bromo-4-fluorophenoxy)azetidine .

Applications in Research and Industry

Medicinal Chemistry Applications

3-(2-Bromo-4-fluorophenoxy)azetidine has potential applications in medicinal chemistry as:

  • A building block for developing novel therapeutic agents

  • A scaffold for structure-activity relationship studies

  • An intermediate in the synthesis of more complex bioactive molecules

The compound's unique structural features make it particularly valuable for exploring chemical space in drug discovery programs.

Applications in Chemical Research

Beyond medicinal chemistry, 3-(2-Bromo-4-fluorophenoxy)azetidine may find applications in:

  • Development of new synthetic methodologies

  • Studies of strain-promoted reactions

  • Investigation of halogen bonding interactions

  • Design of functional materials

Comparison with Similar Compounds

Structural Analogues

Table 4: Comparison of 3-(2-Bromo-4-fluorophenoxy)azetidine with Structural Analogues

CompoundKey Structural DifferencesMolecular Weight (g/mol)References
3-(2-Bromo-4-fluorophenoxy)azetidineReference compound246.08
3-(2-Bromo-4-chlorophenoxy)azetidineChlorine instead of fluorine at C4262.53
3-(4-Bromo-2-methoxy-phenoxy)-azetidineBromine at C4, methoxy at C2258.11
3-(4-Bromo-2-fluorophenoxy)azetidineBromine and fluorine positions reversed246.08

Physicochemical Property Comparison

The positioning of halogen substituents significantly affects the electronic properties and reactivity patterns of these compounds. The specific arrangement in 3-(2-Bromo-4-fluorophenoxy)azetidine creates a unique electronic environment that distinguishes it from its structural isomers.

For example, the 3-(4-Bromo-2-fluorophenoxy)azetidine isomer, with reversed positions of bromine and fluorine, would exhibit different electronic effects and potentially different biological activities due to altered electron distribution across the aromatic ring .

Future Research Directions

Synthetic Methodology Development

Future research could focus on developing more efficient and scalable synthetic routes to 3-(2-Bromo-4-fluorophenoxy)azetidine, potentially leveraging recent advances in photocatalysis, electrochemistry, or flow chemistry methodologies.

Biological Activity Screening

Comprehensive biological screening of 3-(2-Bromo-4-fluorophenoxy)azetidine against various targets could reveal novel applications in drug discovery. Particular attention could be given to:

  • Antimicrobial activity, given the promising results with related compounds

  • Anticancer properties, exploring potential antiproliferative effects

  • Neurological targets, investigating possible neuroprotective effects

Structure-Activity Relationship Studies

Systematic modification of the 3-(2-Bromo-4-fluorophenoxy)azetidine scaffold could provide valuable insights into structure-activity relationships, guiding the design of more potent and selective compounds for specific biological targets.

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